molecular formula C13H17N3O B7932763 2-Amino-N-(3-cyano-benzyl)-N-isopropyl-acetamide

2-Amino-N-(3-cyano-benzyl)-N-isopropyl-acetamide

Cat. No.: B7932763
M. Wt: 231.29 g/mol
InChI Key: UETKWUXEPYGJRH-UHFFFAOYSA-N
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Description

2-Amino-N-(3-cyano-benzyl)-N-isopropyl-acetamide is a substituted acetamide derivative characterized by a benzyl group substituted with a cyano moiety at the 3-position and an isopropyl amine side chain. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly in enzyme inhibition and receptor modulation.

Properties

IUPAC Name

2-amino-N-[(3-cyanophenyl)methyl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-10(2)16(13(17)8-15)9-12-5-3-4-11(6-12)7-14/h3-6,10H,8-9,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETKWUXEPYGJRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC(=CC=C1)C#N)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(3-cyano-benzyl)-N-isopropyl-acetamide typically involves the reaction of 3-cyano-benzylamine with isopropyl acetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as a base (e.g., sodium hydroxide or potassium carbonate). The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-Amino-N-(3-cyano-benzyl)-N-isopropyl-acetamide may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety requirements. Industrial production typically employs automated systems to control reaction parameters, such as temperature, pressure, and reaction time, to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(3-cyano-benzyl)-N-isopropyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether under inert atmosphere.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are often conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted acetamide compounds with different functional groups attached to the amino group.

Scientific Research Applications

Pharmaceutical Research

Lead Compound Development
The compound has been identified as a promising lead for developing new pharmaceuticals targeting specific biological pathways. Its structural components may interact with various biological targets, making it suitable for drug discovery efforts aimed at treating diseases such as cancer, inflammation, and neurological disorders. The presence of the cyano group is particularly noteworthy as it can enhance the compound's lipophilicity and bioavailability, which are critical factors in drug design.

Structure-Activity Relationship (SAR) Studies
Research indicates that 2-Amino-N-(3-cyano-benzyl)-N-isopropyl-acetamide can serve as a scaffold for SAR studies. By modifying different substituents on the core structure, researchers can evaluate the impact on biological activity and pharmacokinetic properties. This approach has been successfully employed in optimizing compounds for various enzyme targets, enhancing their potency and selectivity .

Synthetic Chemistry

Reactivity and Functional Group Utilization
The compound's reactivity is attributed to its functional groups. The amino group can engage in nucleophilic substitution reactions, while the cyano group may undergo hydrolysis to yield carboxylic acids under acidic or basic conditions. Additionally, the acetamide moiety allows for acylation and deacetylation reactions. These properties make 2-Amino-N-(3-cyano-benzyl)-N-isopropyl-acetamide versatile for synthetic applications in creating new chemical entities.

Synthetic Routes
Various synthetic routes can be employed to produce this compound. A common method involves the reaction of appropriate precursors under controlled conditions to ensure high yields and purity. The ability to modify the compound through different synthetic pathways opens avenues for creating derivatives with enhanced properties or novel functionalities.

Biological Studies

Biochemical Assays
In biological research, 2-Amino-N-(3-cyano-benzyl)-N-isopropyl-acetamide can be utilized in biochemical assays to investigate its effects on specific enzymes or cellular pathways. For instance, studies have shown that compounds with similar structures can inhibit enzymes involved in lipid metabolism or inflammatory responses, suggesting that this compound may exhibit similar activities .

Potential Therapeutic Applications
Given its structural features, there is potential for 2-Amino-N-(3-cyano-benzyl)-N-isopropyl-acetamide to be explored as a therapeutic agent in various disease models. Its ability to modulate enzyme activity could provide insights into metabolic disorders or inflammatory diseases, making it a candidate for further preclinical evaluation .

Mechanism of Action

The mechanism of action of 2-Amino-N-(3-cyano-benzyl)-N-isopropyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-Amino-N-(3-cyano-benzyl)-N-isopropyl-acetamide, highlighting differences in substituents, molecular properties, and biological activities:

Compound Name Substituents Molecular Weight (g/mol) Key Properties References
2-Amino-N-(3-cyano-benzyl)-N-isopropyl-acetamide -NH₂, -CN (benzyl), -N-isopropyl ~277.3 Potential enzyme inhibition; unconfirmed antibacterial activity.
2-Chloro-N-(3-cyano-benzyl)-N-isopropyl-acetamide -Cl, -CN (benzyl), -N-isopropyl ~296.8 Enhanced lipophilicity; discontinued due to unspecified safety concerns.
2-Amino-N-(arylsulfinyl)-acetamide -NH₂, -SO-aryl Varies (~250–350) Inhibits bacterial LeuRS; therapeutic potential for infections.
2-Cyano-N-[(methylamino)carbonyl]acetamide -CN, -N(methylamino)carbonyl 157.1 Limited toxicological data; uninvestigated biological activity.
2-Amino-N-(2,2,2-trifluoroethyl)acetamide -NH₂, -CF₃CH₂ ~170.1 Trifluoromethyl group enhances metabolic stability; scalable synthesis.

Structural and Functional Differences

  • Replacing the amino (-NH₂) group with chloro (as in ’s analog) increases molecular weight and lipophilicity but may reduce target affinity due to the loss of hydrogen-bonding capability .
  • Synthetic Accessibility :

    • The trifluoroethyl derivative () benefits from a well-established synthetic route involving nucleophilic substitution, whereas the target compound’s synthesis may require more complex coupling steps due to the steric bulk of the isopropyl group .

Biological Activity

2-Amino-N-(3-cyano-benzyl)-N-isopropyl-acetamide is a chemical compound characterized by its unique structure, which includes an amino group, a cyano group, and an isopropyl acetamide moiety. Its molecular formula is C10H11N3O, with a molecular weight of approximately 189.214 g/mol. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly as a lead compound for developing new drugs targeting specific biological pathways.

The presence of functional groups in 2-Amino-N-(3-cyano-benzyl)-N-isopropyl-acetamide contributes to its reactivity and biological activity:

  • Amino Group : Participates in nucleophilic substitution reactions.
  • Cyano Group : Can undergo hydrolysis to yield corresponding carboxylic acids.
  • Acetamide Group : Engages in acylation and deacetylation reactions.

Biological Activities

Research indicates that 2-Amino-N-(3-cyano-benzyl)-N-isopropyl-acetamide may exhibit various biological activities, including:

Antimicrobial Activity

  • Efficacy Against Bacteria : The compound has shown potential antimicrobial properties, with studies indicating activity against Gram-positive bacteria. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 50 µM against E. coli and 75 µM against S. agalactiae .

Anticancer Properties

  • Mechanism of Action : The compound may exert its anticancer effects by modulating specific cellular pathways and inhibiting enzymes involved in tumor growth. Its structural features allow it to interact with various molecular targets within cancer cells.

Case Studies and Research Findings

A comprehensive review of the literature reveals several studies that explore the biological activity of similar compounds and their derivatives, providing insights into the potential applications of 2-Amino-N-(3-cyano-benzyl)-N-isopropyl-acetamide.

Structure-Activity Relationship (SAR)

  • Inhibitory Effects on Enzymes : Research has focused on the inhibition of neutral sphingomyelinase 2 (nSMase2), which plays a critical role in cellular signaling and metabolism. Compounds structurally related to 2-Amino-N-(3-cyano-benzyl)-N-isopropyl-acetamide have been evaluated for their potency as nSMase2 inhibitors, revealing significant biological activity .
  • Pharmacological Profiles : The unique combination of functional groups in this compound may confer distinct pharmacological profiles compared to other acetamides. For example, related compounds have shown varying degrees of efficacy in inhibiting specific cancer cell lines .

Comparative Analysis

To understand the uniqueness of 2-Amino-N-(3-cyano-benzyl)-N-isopropyl-acetamide, a comparison with similar compounds is essential:

Compound NameMolecular FormulaMolecular Weight
2-Amino-N-(2-cyano-benzyl)-N-ethyl-acetamideC12H15N3O217.27 g/mol
2-Amino-N-(benzyl-cyano-methyl)-acetamideC11H13N3ONot specified
N-(3-Cyanobenzyl)glycinamideC10H11N3ONot specified

This table highlights the differences in molecular weight and structural composition, which may influence their respective biological activities .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-N-(3-cyano-benzyl)-N-isopropyl-acetamide, and how do reaction conditions influence yield?

  • Methodology : A multi-step synthesis can be adapted from analogous compounds. For example:

Substitution reaction : React 3-cyano-benzyl chloride with isopropylamine under alkaline conditions to form the secondary amine intermediate.

Condensation : Treat the intermediate with 2-cyanoacetic acid using a coupling agent (e.g., DCC or EDCI) in anhydrous DMF.

  • Key Considerations : Optimize pH (8–10 for substitution) and temperature (60–80°C for condensation). Monitor purity via TLC or HPLC .
    • Data Table :
StepReagents/ConditionsYield RangePurity (HPLC)
SubstitutionNaOH, EtOH, 50°C65–75%≥90%
CondensationDCC, DMF, 70°C50–60%≥85%

Q. How can crystallographic tools like SHELX and ORTEP-3 aid in resolving the molecular structure of this compound?

  • Methodology :

  • SHELX : Use SHELXL for refining crystal structures from X-ray diffraction data. Key parameters include hydrogen bonding between the acetamide NH and cyano groups, which stabilize the crystal lattice .
  • ORTEP-3 : Generate thermal ellipsoid plots to visualize bond angles and torsional strain in the benzyl-isopropyl moiety .
    • Example : A reported analog, 2-amino-N-isopropylbenzamide (CAS 30391-89-0), showed a dihedral angle of 12.5° between the benzamide and isopropyl groups, critical for steric analysis .

Q. What safety protocols are essential when handling this compound, given limited toxicological data?

  • Guidelines :

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood.
  • Avoid skin contact due to potential amine-related irritation (analogous to N-(3-Amino-4-methoxyphenyl)acetamide in ).
  • Store under inert gas (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. How can contradictory NMR and mass spectrometry data be resolved during structural validation?

  • Methodology :

  • NMR Discrepancies : Assign peaks using 2D experiments (HSQC, HMBC). For example, the isopropyl group’s methyl protons may split into a septet (J = 6.8 Hz) due to coupling with adjacent CH groups.
  • MS Challenges : Use high-resolution MS (HRMS-ESI) to distinguish between [M+H]⁺ (calc. 274.1422) and potential adducts (e.g., [M+Na]⁺).
  • Cross-Validation : Compare with X-ray crystallography data to confirm bond connectivity .

Q. What strategies optimize regioselectivity in the cyano group’s introduction during synthesis?

  • Approaches :

  • Electrophilic Cyanation : Use Zn(CN)₂ with Pd catalysis for directed ortho-cyanation of the benzyl ring.
  • Protection/Deprotection : Temporarily protect the amino group with Boc to prevent side reactions.
    • Case Study : A related compound, N-(3-chloro-4-(2-pyridylmethoxy)phenyl)-2-cyanoacetamide, achieved 85% regioselectivity using Pd(OAc)₂/Xantphos catalysis .

Q. How do solvent polarity and pH affect the compound’s stability in biological assays?

  • Findings :

  • Polar Solvents (e.g., DMSO) : Enhance solubility (>30 mg/mL) but may promote hydrolysis of the acetamide bond at pH > 8.
  • Acidic Conditions (pH 4–6) : Stabilize the amino group via protonation, reducing oxidative degradation .
    • Data Table :
SolventStability (t½ at 25°C)Notes
DMSO48 hoursAvoid prolonged storage
Ethanol>1 weekRecommended for short-term use

Q. What computational methods predict interactions between this compound and biological targets (e.g., enzymes)?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to model binding to amine-reactive enzymes (e.g., monoamine oxidases). The cyano group’s electron-withdrawing effect may enhance π-stacking with aromatic residues.
  • MD Simulations : Simulate solvated systems in GROMACS to assess conformational flexibility of the isopropyl group .

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